2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex compound belonging to the class of imidazole derivatives. These compounds are known for their diverse chemical properties and significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step procedures starting from basic organic substrates. A common synthetic route includes the following steps:
Formation of the Imidazole Ring: : This involves the condensation of an aldehyde with an amine and a dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: : Introducing the nitrophenyl and trifluoromethylphenyl groups into the imidazole ring via nucleophilic aromatic substitution.
Thioacetamide Coupling: : Finally, the thioacetamide group is introduced via a thiolation reaction, often using reagents like thioacetic acid or its derivatives.
Industrial Production Methods: While industrial production specifics can vary, large-scale synthesis generally mirrors laboratory methods, scaled up with optimizations for yield and purity. These optimizations include the use of more efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the thioacetamide moiety, leading to sulfoxide or sulfone derivatives.
Reduction: : The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: : The aromatic rings, especially the nitrophenyl and trifluoromethylphenyl groups, can participate in electrophilic and nucleophilic substitution reactions.
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalysts such as palladium on carbon or platinum.
Substitution: : Common reagents include halogens for electrophilic aromatic substitution and nucleophiles such as hydroxide ions.
Major Products: Major products from these reactions include various derivatives where the functional groups on the aromatic rings have been modified, such as amine derivatives from nitro reduction or sulfone derivatives from oxidation.
Scientific Research Applications
Chemistry: In chemistry, 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is studied for its potential as a ligand in coordination chemistry and its reactivity patterns which can be used to synthesize other novel compounds.
Biology: Biologically, imidazole derivatives have shown promise in various applications due to their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: In medicine, research is ongoing to explore its potential as a therapeutic agent, particularly focusing on its interactions with specific biological targets and its pharmacokinetic properties.
Industry: Industrially, this compound's derivatives can be used in materials science for developing advanced materials with specific properties such as fluorescence, conductivity, or catalytic activity.
Mechanism of Action
The compound's effects are exerted primarily through its interactions with molecular targets such as enzymes, receptors, and other proteins. It may act by binding to the active sites of enzymes, inhibiting their activity, or by modulating receptor functions, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Compared to other imidazole derivatives, 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the combination of its nitrophenyl and trifluoromethylphenyl groups, which impart distinct electronic and steric properties. Similar compounds include:
2-(2-phenyl-1H-imidazol-2-ylthio)acetamide
2-(5-(4-nitrophenyl)-1H-imidazol-2-ylthio)acetamide
2-(5-(3-chlorophenyl)-1H-imidazol-2-ylthio)acetamide
Each of these compounds has slight variations in their substituent groups, leading to differences in their reactivity and biological activity.
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3S/c19-18(20,21)12-4-2-5-13(8-12)24-15(9-23-17(24)29-10-16(22)26)11-3-1-6-14(7-11)25(27)28/h1-9H,10H2,(H2,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPXRFDWCYXSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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